molecular formula C8H17NO B1460730 1-[(Dimethylamino)methyl]cyclopentan-1-ol CAS No. 1082563-23-2

1-[(Dimethylamino)methyl]cyclopentan-1-ol

Cat. No.: B1460730
CAS No.: 1082563-23-2
M. Wt: 143.23 g/mol
InChI Key: HFOQVVXODKIPIJ-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C8H17NO It is a cyclopentanol derivative where a dimethylamino group is attached to the methyl group at the 1-position of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Dimethylamino)methyl]cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.

Major Products:

    Oxidation: Cyclopentanone or cyclopentanecarboxylic acid.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

1-[(Dimethylamino)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]cyclopentan-1-ol involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    1-[(Dimethylamino)methyl]cyclobutan-1-ol: A similar compound with a cyclobutane ring instead of a cyclopentane ring.

    1-[(Dimethylamino)methyl]cyclohexan-1-ol: A similar compound with a cyclohexane ring.

Uniqueness: 1-[(Dimethylamino)methyl]cyclopentan-1-ol is unique due to its specific ring size and the presence of both a dimethylamino group and a hydroxyl group

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-8(10)5-3-4-6-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOQVVXODKIPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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